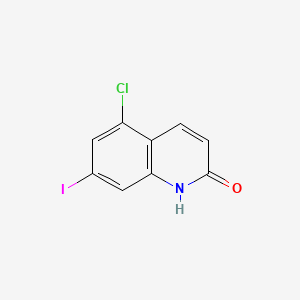

Quinolinol, 5-chloro-7-iodo-

Description

Contextual Overview of 8-Hydroxyquinoline (B1678124) Derivatives in Scientific Inquiry

8-Hydroxyquinoline and its derivatives represent a versatile class of bicyclic compounds, consisting of a pyridine (B92270) ring fused to a phenol (B47542) ring with a hydroxyl group at the 8th position. nih.gov This structural arrangement imparts these molecules with a wide array of biological activities and chemical properties that have captured the attention of researchers across multiple disciplines. nih.govscispace.com

The primary characteristic that underpins the broad utility of 8-hydroxyquinoline derivatives is their ability to act as potent metal chelators. scispace.comresearchgate.net The proximity of the nitrogen atom in the pyridine ring to the hydroxyl group allows for the formation of stable chelate complexes with a variety of metal ions. researchgate.net This chelating ability is central to their application in diverse areas, including:

Analytical Chemistry: Used as reagents for the gravimetric analysis and extraction of metal ions. scispace.com

Materials Science: Employed as electron carriers in the fabrication of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for detecting metal ions. nih.govscispace.com

Medicinal Chemistry: This is arguably the most extensively researched area for these compounds. Their biological activities are often linked to their interaction with metal ions that are essential for the function of various enzymes and proteins in pathogens and in certain disease states. nih.govscispace.com Research has explored their potential as antimicrobial, antifungal, antiviral, anticancer, and neuroprotective agents. nih.govscispace.com For instance, some derivatives have shown promise as inhibitors of enzymes involved in neurodegenerative diseases and as anti-HIV agents. nih.govplos.org

The versatility of the 8-hydroxyquinoline scaffold allows for the synthesis of a vast number of derivatives with tailored properties. By introducing different substituents at various positions on the rings, researchers can modulate the electronic properties, lipophilicity, and steric hindrance of the molecules, thereby fine-tuning their biological activity and specificity. mdpi.com

Historical Trajectory of Quinolinol, 5-chloro-7-iodo- in Research Paradigms

The scientific journey of 5-chloro-7-iodo-8-quinolinol, or clioquinol (B1669181), has been marked by periods of widespread use, subsequent decline due to safety concerns, and a modern resurgence in new research domains. nih.govalzforum.org

Early Development and Antimicrobial Research: Initially synthesized in 1899, clioquinol was first developed as a topical antiseptic. nih.gov Its antimicrobial properties, particularly its effectiveness against fungi and protozoa, led to its widespread use in treating various skin and gastrointestinal infections. nih.govpatsnap.com For many years, it was a common component of topical creams and was also available as an oral medication for conditions like traveler's diarrhea. nih.govpatsnap.com

The SMON Epidemic and Subsequent Decline: The trajectory of clioquinol research took a dramatic turn in the mid-20th century. In Japan, a significant number of patients who had taken oral clioquinol developed a severe neurological disorder known as subacute myelo-optic neuropathy (SMON). nih.govresearchgate.netnews-medical.net This led to the withdrawal of oral formulations of clioquinol from the market in many countries in the 1970s. researchgate.netnih.gov Research during this period was heavily focused on understanding the mechanisms of its neurotoxicity. wiley.com

A Modern Renaissance in Research: Despite its history of neurotoxicity, interest in clioquinol has been rekindled in recent decades, primarily due to a deeper understanding of its mechanism of action as a metal chelator. nih.govpatsnap.com This has led to its investigation in new therapeutic areas:

Neurodegenerative Diseases: Research has explored clioquinol's potential in the context of diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net The hypothesis is that by chelating excess metal ions, such as zinc and copper, which are implicated in the aggregation of amyloid plaques in the brain, clioquinol could offer a therapeutic benefit. alzforum.orgpatsnap.comnih.gov Studies in animal models of Alzheimer's disease showed that clioquinol could reduce the burden of amyloid plaques. alzforum.org

Cancer Research: More recently, clioquinol has been investigated for its anticancer properties. news-medical.net Preclinical studies have shown that it can inhibit the growth of various cancer cell lines. news-medical.net This has spurred research into developing clioquinol analogues and novel delivery systems to enhance its efficacy and minimize potential toxicity. news-medical.net

Inflammatory Diseases: Recent studies have also demonstrated that clioquinol can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. nih.govresearchgate.net This has opened up possibilities for its use in treating a range of inflammatory conditions. nih.gov

The story of 5-chloro-7-iodo-8-quinolinol in academic research is a compelling example of how a compound's scientific relevance can evolve over time, driven by new discoveries and a deeper understanding of its fundamental chemical and biological properties.

Chemical and Physical Properties of 5-Chloro-7-iodo-8-quinolinol

| Property | Value | Source |

| CAS Number | 130-26-7 | biosynth.com |

| Molecular Formula | C₉H₅ClINO | biosynth.com |

| Molecular Weight | 305.5 g/mol | biosynth.com |

| Melting Point | 179 °C | biosynth.com |

| Boiling Point | 350.4 °C | biosynth.com |

| Flash Point | 165.7 °C | biosynth.com |

| Appearance | Cream-colored to brownish-yellow powder | nih.gov |

| Solubility | Soluble in dioxane | sigmaaldrich.com |

Synonyms for 5-Chloro-7-iodo-8-quinolinol

| Synonym | Source |

| Clioquinol | biosynth.com |

| 5-Chloro-7-iodoquinolin-8-ol | biosynth.com |

| 5-Chloro-7-iodo-8-hydroxyquinoline | biosynth.com |

| Iodochlorhydroxyquin | nih.gov |

| Chinoform | solubilityofthings.com |

| Chloroiodoquin | solubilityofthings.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

12167-26-9 |

|---|---|

Molecular Formula |

C9H5ClINO |

Molecular Weight |

305.50 g/mol |

IUPAC Name |

5-chloro-7-iodo-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5ClINO/c10-7-3-5(11)4-8-6(7)1-2-9(13)12-8/h1-4H,(H,12,13) |

InChI Key |

JFLGQBLGIWVUNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=C2)I)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 5 Chloro 7 Iodo 8 Quinolinol

Established Synthetic Pathways for Quinolinol, 5-chloro-7-iodo-

The synthesis of 5-chloro-7-iodo-8-quinolinol predominantly commences from the readily available precursor, 8-hydroxyquinoline (B1678124). google.com The core challenge lies in the selective introduction of chlorine and iodine atoms at the C5 and C7 positions of the quinoline (B57606) ring, respectively. Two primary strategies have been established for this transformation: sequential halogenation. google.com

To circumvent the challenges associated with stepwise halogenation and improve reaction efficiency, a "one-pot" method has been developed. This streamlined approach involves the acylation of 8-hydroxyquinoline with acetic anhydride (B1165640) to form quinoline-8-yl acetate (B1210297). This intermediate then undergoes a C5-halogenation reaction using a halogenating agent in the presence of a phase transfer catalyst, followed by direct hydrolysis and iodination at the C7 position to yield 5-chloro-7-iodo-8-quinolinol. google.com

Exploration of Halogenation and Hydroxylation Methodologies

The introduction of halogen substituents onto the 8-hydroxyquinoline core is a critical step in the synthesis of 5-chloro-7-iodo-8-quinolinol. The reactivity of the quinoline ring is influenced by the activating hydroxyl group at C8, which directs electrophilic substitution to the C5 and C7 positions.

Chlorination: The chlorination of 8-hydroxyquinoline can be achieved using various chlorinating agents. A common method involves dissolving 8-hydroxyquinoline in a suitable solvent, such as chloroform (B151607), and introducing chlorine gas. google.com The reaction temperature is typically controlled to be between 20-30°C. An excess of chlorine is often used to ensure complete reaction and high yield. google.com The presence of a catalyst, such as a small amount of iodine, can facilitate the chlorination process. google.com

Iodination: The iodination of 8-hydroxyquinoline can be accomplished through several methods. One established kinetic model suggests that the reaction proceeds between molecular iodine and the oxinate anion (the deprotonated form of 8-hydroxyquinoline) via a cyclohexadienone intermediate. rsc.org This mechanism is analogous to the iodination of phenol (B47542). The reaction rate is significantly faster than that of phenol iodination. rsc.org Another practical approach for iodination involves the use of an aqueous solution of a metal iodide, such as potassium iodide or sodium iodide, and a metal hypochlorite, like sodium hypochlorite. This reaction is performed in the presence of an alcohol. google.com

The synthesis of 5-chloro-7-iodo-8-quinolinol requires a combination of these halogenation techniques in a sequential manner or as part of a one-pot strategy as previously mentioned.

Derivatization through Mannich Reactions and Analog Synthesis

The Mannich reaction is a powerful tool for the derivatization of 8-hydroxyquinoline and its analogs, including 5-chloro-7-iodo-8-quinolinol. This multicomponent reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. mdpi.com In the context of 8-hydroxyquinoline, the active position for this reaction is typically C7. nih.gov

The general procedure for the Mannich reaction on an 8-hydroxyquinoline derivative involves reacting the quinolinol with formaldehyde and a suitable amine in a solvent like ethanol (B145695). indexcopernicus.com This reaction can be used to introduce a wide variety of aminomethyl groups at the C7 position, thereby creating a library of analogs with potentially diverse chemical and biological properties. For instance, 5-chloro-8-hydroxyquinoline (B194070) has been successfully derivatized at the C7 position with ciprofloxacin (B1669076) via a Mannich reaction, highlighting the versatility of this approach for creating hybrid molecules. nih.gov

The synthesis of these Mannich bases allows for the exploration of structure-activity relationships, as substitutions at both the C5 and C7 positions can be systematically varied. nih.gov The introduction of different amine moieties through the Mannich reaction can significantly influence the physicochemical properties of the resulting compounds.

Synthesis and Characterization of Metal Complexes

The bidentate chelating nature of the 8-hydroxyquinoline scaffold, involving the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, makes it an excellent ligand for a wide range of metal ions. 5-Chloro-7-iodo-8-quinolinol retains this chelating ability and has been used to synthesize various metal complexes.

Ruthenium Complexes

Ruthenium complexes incorporating Schiff base ligands derived from 8-hydroxyquinoline have been synthesized and characterized. A general method for the synthesis of such ruthenium(III) complexes involves reacting equimolar amounts of ruthenium(III) chloride and the respective Schiff base ligand in ethanol under reflux. nih.gov The resulting solid complex is then purified by washing and recrystallization. nih.gov The characterization of these complexes typically involves elemental analysis, infrared spectroscopy, and thermogravimetric analysis to determine their composition and thermal stability. nih.gov While specific synthesis with 5-chloro-7-iodo-8-quinolinol is less detailed in readily available literature, the general synthetic strategies for related 8-hydroxyquinoline derivatives provide a strong foundation for the preparation of its ruthenium complexes.

Platinum(II) Complexes

Platinum(II) complexes of 8-hydroxyquinoline derivatives can be synthesized from precursors like potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.gov A general synthetic route for a platinum(II) complex with an 8-hydroxyquinoline ligand involves the reaction of the ligand with a platinum(II) source in an appropriate solvent. For example, the reaction of 8-hydroxyquinoline with Zeise's salt (K[PtCl₃(C₂H₄)]) in an ethanol/water mixture yields the corresponding platinum(II) complex. nih.gov The resulting complex can be characterized by various spectroscopic techniques, including NMR, UV/Vis, and mass spectrometry, to confirm its structure and purity. nih.gov These methods are directly applicable to the synthesis and characterization of platinum(II) complexes of 5-chloro-7-iodo-8-quinolinol.

Zinc Complexes

The synthesis of zinc complexes with 5-chloro-7-iodo-8-quinolinol has been described in detail. One method involves the reaction of the sodium salt of 5-chloro-7-iodo-8-hydroxyquinoline with a zinc salt, such as zinc sulfate (B86663) heptahydrate, in a mixed solvent system of methanol (B129727) and water. google.com The resulting yellow, compacted substance is then filtered, washed, and can be further purified by recrystallization from a solvent mixture like dimethylformamide and water. google.com An alternative procedure utilizes zinc acetate dihydrate as the zinc source. google.com The characterization of the zinc complex includes determination of its melting point and elemental analysis to confirm its composition. google.com

Supramolecular Assembly and Cocrystal Formation

The strategic arrangement of molecules in the solid state through non-covalent interactions, known as supramolecular assembly, is a cornerstone of crystal engineering. For the compound 5-chloro-7-iodo-8-quinolinol, also known as Clioquinol (B1669181), its potential to form ordered multi-component structures like cocrystals is of significant interest, particularly in the pharmaceutical sciences for its potential to modify physicochemical properties.

In its pure crystalline form, 5-chloro-7-iodo-8-quinolinol engages in self-assembly primarily through hydrogen bonding. The hydroxyl group at the 8-position and the nitrogen atom within the quinoline ring are key functional groups that facilitate the formation of intermolecular hydrogen bonds. This leads to the creation of dimeric structures, which then pack into a stable crystal lattice. This inherent ability to form well-defined hydrogen-bonded motifs suggests its potential as a building block in the design of more complex supramolecular architectures.

While extensive searches of scientific literature did not yield specific, structurally characterized cocrystals of 5-chloro-7-iodo-8-quinolinol with discrete co-formers, its capacity for intermolecular interactions has been observed in composite materials. For instance, studies involving the incorporation of 5-chloro-7-iodo-8-quinolinol into polymeric matrices have provided insights into its supramolecular behavior. When combined with polyvinylpyrrolidone (B124986) (PVP), evidence of intermolecular hydrogen bonding between the hydroxyl group of the quinolinol and the carbonyl group of the pyrrolidone ring has been reported. This interaction is significant as it demonstrates the compound's ability to act as a hydrogen bond donor to form assemblies with other molecules.

The presence of halogen atoms (chlorine and iodine) on the quinoline ring also introduces the possibility of halogen bonding, another important non-covalent interaction in crystal engineering. Halogen bonding can influence the packing of molecules in the solid state and can be a directional and specific interaction for the rational design of cocrystals. However, specific examples of cocrystals of 5-chloro-7-iodo-8-quinolinol that are explicitly directed by halogen bonding are not readily found in the current body of scientific literature.

The exploration of cocrystal formation is a promising strategy for tailoring the solid-state properties of 5-chloro-7-iodo-8-quinolinol. The fundamental molecular recognition events, driven by hydrogen bonding and potentially halogen bonding, provide a strong basis for future research in this area. Screening for suitable co-formers, such as pharmaceutically acceptable carboxylic acids, amides, and other compounds with complementary functional groups, could lead to the discovery of novel solid forms with enhanced properties.

Below is a data table summarizing the key molecular features of 5-chloro-7-iodo-8-quinolinol that are pertinent to its supramolecular assembly and potential for cocrystal formation.

| Molecular Feature | Description | Potential Role in Supramolecular Assembly |

| 8-Hydroxyl Group | An acidic proton on an oxygen atom. | Acts as a primary hydrogen bond donor. |

| Quinoline Nitrogen | A basic nitrogen atom within the aromatic ring system. | Acts as a hydrogen bond acceptor. |

| Chlorine Atom | An electronegative halogen atom at the 5-position. | Can participate in weaker halogen bonding interactions. |

| Iodine Atom | A larger, more polarizable halogen atom at the 7-position. | A potential strong halogen bond donor. |

| Planar Aromatic System | The fused bicyclic quinoline core. | Can engage in π-π stacking interactions. |

Advanced Analytical and Spectroscopic Characterization of 5 Chloro 7 Iodo 8 Quinolinol and Its Derivatives

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of 5-chloro-7-iodo-8-quinolinol, providing powerful methods for its separation from impurities and metabolites.

Gas chromatography (GC) has been effectively utilized for the quantitative analysis of 5-chloro-7-iodo-8-quinolinol. sigmaaldrich.com These methods are suitable for determining the compound and its conjugates, such as glucuronide and sulfate (B86663), in biological fluids like serum, urine, and milk. sigmaaldrich.comnih.gov

A common setup involves a gas chromatograph equipped with a flame-ionization detector (FID). drugfuture.com Specificity is achieved using packed glass columns, such as a 1.83-m x 2-mm column with 3% liquid phase G3 on an 80- to 100-mesh support S1AB. drugfuture.com For optimal separation, specific temperature programming is essential, with injector and detector temperatures maintained around 170°C and 250°C, respectively, and a column temperature of 165°C. drugfuture.com

To enhance sensitivity and enable detection at very low levels, derivatization techniques are often employed. Highly sensitive GC-mass spectrometry (GC-MS) methods have been developed that involve the conversion of clioquinol (B1669181) into its pentafluorobenzyl ether. turkjps.org Another approach described in the United States Pharmacopoeia involves transforming the substance into a silanol (B1196071) derivative for analysis in ointments and suspensions. ptfarm.pl An older, more complex GC method utilized electron-capture detection after acetylation of the compound. turkjps.org

Table 1: Examples of Gas Chromatography (GC) Methods for 5-Chloro-7-iodo-8-quinolinol Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Detector | Flame-Ionization Detector (FID) drugfuture.com | Mass Spectrometry (MS) turkjps.org |

| Column | 1.83-m x 2-mm glass column packed with 3% liquid phase G3 on 80- to 100-mesh support S1AB drugfuture.com | Not specified |

| Derivatization | None specified drugfuture.com | Conversion to pentafluorobenzyl ether turkjps.org |

| Application | Purity and assay of bulk substance drugfuture.comptfarm.pl | Highly sensitive quantitation in biological matrices turkjps.org |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of 5-chloro-7-iodo-8-quinolinol in pharmaceutical dosage forms. turkjps.org Stability-indicating reversed-phase (RP-HPLC) methods are common, allowing for the separation of the active ingredient from its degradation products. turkjps.org

A typical RP-HPLC setup uses a C18 column (e.g., 250x4.6 mm, 5 µm particle size) as the stationary phase. turkjps.org The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with the pH adjusted using an acid like o-phosphoric acid. turkjps.org One validated method used a mobile phase of acetonitrile and water (90:10, v/v) with the pH adjusted to 3, at a flow rate of 1.0 mL/min. turkjps.org Another method for analyzing the compound in a cream formulation used a Zorbax C8 column with a mobile phase of an EDTA-2Na buffer solution and methanol (B129727) (35:65). researchgate.net

Advanced detection systems enhance the specificity and sensitivity of HPLC analysis. A photodiode array (PDA) detector is commonly used, with detection wavelengths set at specific values where the compound shows significant absorbance, such as 254 nm. turkjps.orgresearchgate.net For analyzing clioquinol in biological tissues and plasma, HPLC coupled with electrochemical detection has been developed, offering a quantification limit as low as 5 ng/ml in plasma. researchgate.net

Table 2: Examples of High-Performance Liquid Chromatography (HPLC) Methods for 5-Chloro-7-iodo-8-quinolinol Analysis

| Parameter | Method 1 turkjps.org | Method 2 researchgate.net | Method 3 researchgate.net |

|---|---|---|---|

| Stationary Phase | Sunfire C18 (250x4.6 mm, 5 µm) | Zorbax C8 (150 mm x 4.6 mm, 5 µm) | Nucleosil C18 (300 mm x 3.9 mm, 7 µm) |

| Mobile Phase | Acetonitrile:Water (90:10, v/v), pH 3 with o-phosphoric acid | EDTA-2Na buffer:Methanol (35:65) | Phosphate/citrate buffer 0.1M with Methanol:Acetonitrile (1:1, v/v) |

| Detector | Photodiode Array (PDA) at 254 nm | UV at 254 nm | Electrochemical |

| Application | Bulk drug and pharmaceutical dosage forms | Clioquinol cream | Plasma and tissue samples |

| Retention Time | 6.1 min | Not specified | 11.6 min |

Mass Spectrometry Applications in Compound Identification and metabolite Analysis

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is a powerful tool for the definitive identification of 5-chloro-7-iodo-8-quinolinol and the characterization of its metabolites. turkjps.org GC-MS provides high sensitivity and specificity, allowing for the detection of the compound after extraction from complex matrices. turkjps.org The mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragmentation pattern, serves as a molecular fingerprint for unambiguous identification. nist.gov

This technique has been instrumental in pharmacokinetic studies. After oral administration in rodents, 5-chloro-7-iodo-8-quinolinol is extensively metabolized. turkjps.org Analysis using methods like GC-MS has identified its major metabolites as glucuronide and sulfate conjugates. sigmaaldrich.comturkjps.org The bulk of the compound is excreted as its glucuronide (approximately 96%), with a smaller fraction excreted as a sulfate (around 3.8%). nih.gov

Spectrophotometric Approaches for Quantitative Analysis

UV-Visible spectrophotometry offers a simple and accessible method for the quantitative analysis of 5-chloro-7-iodo-8-quinolinol, particularly in pharmaceutical preparations. rsc.orgjst.go.jp These methods are often based on the formation of a colored complex that can be measured colorimetrically.

One such method involves the reaction of 5-chloro-7-iodo-8-quinolinol with uranyl acetate (B1210297) in a N,N-dimethylformamide (DMF) medium. This reaction produces a yellow-orange complex with a maximum absorption wavelength (λmax) at 394 nm. rsc.org The molar absorptivity for this complex is 0.36 × 10³ L mol⁻¹ cm⁻¹. rsc.org

Another spectrophotometric approach is based on the formation of a 1:2 complex between the compound and cobalt(II). jst.go.jp This complex is soluble in chloroform (B151607) and exhibits a distinct absorption peak at 430 nm, with an apparent molar absorptivity of 9.35 × 10³ L mol⁻¹ cm⁻¹. jst.go.jp The formation and extraction of this complex are pH-dependent, with optimal results achieved in the pH range of 9.1 to 9.3. jst.go.jp

Table 3: Spectrophotometric Methods for Quantitative Analysis of 5-Chloro-7-iodo-8-quinolinol

| Parameter | Uranyl Acetate Method rsc.org | Cobalt(II) Method jst.go.jp |

|---|---|---|

| Chromogenic Agent | Uranyl acetate | Cobalt(II) |

| Medium/Solvent | N,N-dimethylformamide (DMF) | Chloroform (for extraction) |

| Complex Formed | Yellow-orange complex | 1:2 drug-metal complex |

| λmax | 394 nm | 430 nm |

| Molar Absorptivity | 0.36 × 10³ L mol⁻¹ cm⁻¹ | 9.35 × 10³ L mol⁻¹ cm⁻¹ |

| Application | Pharmaceutical preparations | Determination of cobalt(II) using the compound as a reagent |

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Solid-State Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state analytical technique that provides detailed information about the local chemical environment of quadrupolar nuclei (those with a nuclear spin I ≥ 1). mdpi.com 5-Chloro-7-iodo-8-quinolinol is an ideal candidate for NQR studies as it contains several such nuclei: ¹⁴N, ³⁵Cl, and ¹²⁷I.

NQR, sometimes referred to as "zero-field NMR," detects transitions between nuclear quadrupole energy levels, which are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. wikipedia.orgdu.ac.in This EFG is generated by the surrounding electron distribution within the molecule and the crystal lattice. du.ac.in

The resulting NQR frequencies are highly sensitive to the molecular structure and the crystalline environment, making NQR a "fingerprint" technique for a specific solid-state form of a compound. mdpi.com It is particularly powerful for distinguishing between different polymorphic crystalline phases of active pharmaceutical ingredients (APIs), identifying impurities, and studying intermolecular interactions in the solid state. mdpi.com While specific NQR studies on 5-chloro-7-iodo-8-quinolinol are not widely reported, the principles of the technique demonstrate its significant potential for the solid-state characterization of this compound.

X-ray Diffraction Studies for Crystalline Structures

X-ray Diffraction (XRD) is a definitive technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. It is used to analyze the crystal structure and solid-state properties of pharmaceutical compounds like 5-chloro-7-iodo-8-quinolinol.

XRD analysis has been applied to study the physical state of 5-chloro-7-iodo-8-quinolinol when incorporated into novel materials. mdpi.com In one study, the compound was integrated into electrospun fibrous materials made of poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (B124986) (PVP). mdpi.com The XRD patterns recorded for these composite materials were used to assess the crystallinity of the compound within the polymer matrix. The results demonstrated that 5-chloro-7-iodo-8-quinolinol was present in an amorphous phase rather than its native crystalline form when incorporated into the fibers. mdpi.com This type of information is critical, as the physical state (crystalline vs. amorphous) can significantly influence the properties of a drug substance.

Differential Scanning Calorimetry (DSC) for Phase Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermo-analytical technique used to characterize the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This method is particularly valuable for analyzing the phase transitions of a substance, such as melting, crystallization, and glass transitions. By detecting endothermic and exothermic processes, DSC provides critical information on the physical state, purity, and thermal stability of a compound like 5-chloro-7-iodo-8-quinolinol.

In the analysis of 5-chloro-7-iodo-8-quinolinol, also known as clioquinol (CQ), DSC is instrumental in determining its melting behavior and investigating its physical state when combined with other materials. Research into novel antifungal materials has utilized DSC to understand the phase of CQ within electrospun polymer fibers.

A study on poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (PVP) fibrous materials containing 5-chloro-7-iodo-8-quinolinol employed DSC to analyze the thermal behavior of the components. The DSC thermogram of pure 5-chloro-7-iodo-8-quinolinol powder shows a distinct endothermic peak corresponding to its melting point. This analysis is crucial for confirming the identity and purity of the standalone compound.

Furthermore, when 5-chloro-7-iodo-8-quinolinol was incorporated into the polymer matrix, DSC analysis, in conjunction with X-ray diffraction (XRD), confirmed that the compound was present in an amorphous state. nih.gov This is a significant finding, as the physical state of an active pharmaceutical ingredient can greatly influence its properties, such as solubility and dissolution rate. The absence of the characteristic melting endotherm of crystalline CQ in the DSC thermograms of the composite fibers provided evidence for its amorphous distribution within the polymer blend. nih.gov

The thermal characteristics of 5-chloro-7-iodo-8-quinolinol as determined by thermal analysis are summarized in the table below.

| Thermal Property | Value | Reference |

| Melting Point | 179 °C | biosynth.com |

| Decomposition Temperature | 178-179 °C | mdpi.com |

Table 1. Thermal Properties of 5-Chloro-7-iodo-8-quinolinol.

The data presented in the DSC analysis of composite materials also revealed interactions between 5-chloro-7-iodo-8-quinolinol and the polymer matrix. For instance, a slight shift in the melting temperature of the poly(3-hydroxybutyrate) component was observed in the presence of the clioquinol-polyvinylpyrrolidone particles, indicating some level of interaction between the components. nih.gov

Computational and Theoretical Investigations into the Molecular Structure and Interactions of 5 Chloro 7 Iodo 8 Quinolinol

Computational chemistry provides powerful tools for understanding the intricacies of molecular structure, reactivity, and intermolecular interactions. For the compound 5-chloro-7-iodo-8-quinolinol, also known as Clioquinol (B1669181), theoretical investigations using methods such as Density Functional Theory (DFT), molecular dynamics simulations, and Quantum Theory of Atoms in Molecules (QTAIM) have offered significant insights into its electronic properties and binding behaviors.

Elucidation of Molecular Mechanisms of Action of 5 Chloro 7 Iodo 8 Quinolinol

Metal Chelation and Ionophore Activity

The primary mechanism underpinning the biological effects of 5-chloro-7-iodo-8-quinolinol is its potent ability to bind and transport metal ions across cellular membranes. This activity disrupts the delicate balance of intracellular metal homeostasis, leading to a cascade of cellular responses. The compound's interactions with zinc, copper, and iron are particularly significant.

Zinc Ionophore Properties

5-chloro-7-iodo-8-quinolinol functions as a zinc ionophore, a molecule that can transport zinc ions across biological membranes. theadl.comwikipedia.org This property allows it to increase the intracellular concentration of bioavailable zinc. nih.govnih.gov Studies have demonstrated that in the presence of zinc, the compound's cytotoxic effects on cancer cells are significantly enhanced. theadl.comresearchgate.net The mechanism involves transporting zinc into specific cellular compartments, primarily the lysosomes. theadl.comresearchgate.netplos.org This targeted delivery of zinc to lysosomes can disrupt their integrity, leading to the release of cathepsin D and the cleavage of the pro-apoptotic protein Bid, ultimately triggering lysosome-mediated apoptotic cell death. theadl.comresearchgate.net The ability of 5-chloro-7-iodo-8-quinolinol to act as a zinc ionophore is a key component of its anticancer properties. nih.govplos.org

| Metal Ion | Effect of 5-chloro-7-iodo-8-quinolinol | Cellular Consequence |

| Zinc (Zn²⁺) | Acts as an ionophore, increasing intracellular transport. theadl.comnih.gov | Accumulation in lysosomes, induction of apoptosis. researchgate.net |

| Copper (Cu²⁺) | High-affinity chelation and transport into cells. nih.govnih.gov | Modulation of enzyme activity (e.g., proteasome), potential for cytosolic depletion. researchgate.net |

| Iron (Fe²⁺/Fe³⁺) | Chelation, leading to sequestration and altered redox state. researchgate.netnih.gov | Reduction of redox-active iron, decreased oxidative stress. nih.govmdpi.com |

Iron Chelation and Redox Regulation

In addition to zinc and copper, 5-chloro-7-iodo-8-quinolinol actively chelates iron. nih.gov This interaction is crucial for its role in regulating cellular redox balance. nih.gov By binding to redox-active iron, the compound can prevent it from participating in harmful Fenton reactions, which generate highly damaging reactive oxygen species (ROS). nih.govmdpi.com This indirect antioxidant effect can mitigate oxidative stress and reduce subsequent cellular damage, such as the peroxidation of membrane lipids. nih.govtandfonline.com Studies in models of neurodegenerative diseases have shown that by chelating iron, 5-chloro-7-iodo-8-quinolinol can decrease iron levels in specific brain regions, leading to a significant reduction in oxidative stress markers. mdpi.com This modulation of iron homeostasis and redox state is a key therapeutic mechanism being explored for diseases characterized by iron dysregulation. nih.gov

Enzyme Inhibition and Modulation

The disruption of metal ion homeostasis by 5-chloro-7-iodo-8-quinolinol directly impacts the function of various enzymes, either through direct inhibition or by modulating their activity.

Proteasome Inhibition Mechanisms

5-chloro-7-iodo-8-quinolinol has been identified as an inhibitor of the 20S proteasome, a critical cellular complex responsible for degrading misfolded proteins. nih.gov This inhibitory action is critically dependent on the compound's interaction with copper. nih.gov Research demonstrates that the ability of 5-chloro-7-iodo-8-quinolinol to inhibit the chymotrypsin-like activity of the proteasome requires it to both bind and transport copper into cells. nih.gov The resulting 5-chloro-7-iodo-8-quinolinol-copper complex is the active agent that inhibits the proteasome, leading to an accumulation of ubiquitinated proteins and subsequent cell death. nih.govnih.gov Analogs of the compound that cannot bind or transport copper fail to inhibit the proteasome, confirming the essential role of the metal in this mechanism. nih.gov

Histone Deacetylase (HDAC) Activity Modulation

Research has shown that 5-chloro-7-iodo-8-quinolinol can modulate the acetylation status of histones, which are key proteins involved in chromatin structure and gene regulation. nih.gov In studies using PC12 neuronal cells, the compound was found to reduce the level of histone acetylation. nih.gov This effect suggests an influence on the activity of histone deacetylases (HDACs), the enzymes responsible for removing acetyl groups from histones. psu.edumdpi.com The deacetylation of histones generally leads to a more condensed chromatin structure and transcriptional repression. The neurotoxicity observed with the compound in this cell model could be prevented by the use of an HDAC inhibitor, which restored histone acetylation levels. nih.gov This indicates that the compound's impact on neuronal cells is mediated, at least in part, through the deacetylation of histones, revealing a link between its activity and the epigenetic regulation of gene expression. nih.gov

Superoxide (B77818) Dismutase 1 (SOD1) Activity Modulation

5-Chloro-7-iodo-8-quinolinol, also known as clioquinol (B1669181), has been shown to modulate the activity of Superoxide Dismutase 1 (SOD1), a vital antioxidant enzyme responsible for detoxifying superoxide radicals. Research indicates that clioquinol can inhibit the activity of purified SOD1 in a dose-dependent manner. This inhibitory effect is also observed on cytosolic SOD activities within cells. The mechanism of this modulation is closely linked to clioquinol's ability to chelate metal ions, particularly copper and zinc, which are essential cofactors for SOD1's enzymatic function.

The interaction of clioquinol with these metal ions can lead to a redistribution of intracellular copper, which can have a dichotomous effect on SOD1 activity. Depending on the cellular context and the availability of intracellular copper, clioquinol's influence can be either beneficial or detrimental. While the chelation of excess, loosely bound copper could be protective, the stripping of essential copper from SOD1 can impair its function, leading to increased levels of reactive oxygen species (ROS) and subsequent cellular damage. Indeed, studies have linked clioquinol-induced inhibition of SOD1 to enhanced ROS production and apoptosis.

Table 1: Effects of 5-Chloro-7-iodo-8-quinolinol on SOD1 Activity

| Aspect of SOD1 Modulation | Observed Effect of 5-Chloro-7-iodo-8-quinolinol | Underlying Mechanism |

|---|---|---|

| Enzymatic Activity | Inhibition of purified and cytosolic SOD1 | Chelation of essential copper and zinc cofactors |

| Cellular Consequences | Increased reactive oxygen species (ROS) production and apoptosis | Impaired detoxification of superoxide radicals |

| Modulating Factor | Intracellular copper availability | Can lead to either positive or negative effects on SOD1 function |

Cathepsin B Inhibition

The interaction of 5-chloro-7-iodo-8-quinolinol with Cathepsin B, a lysosomal cysteine protease, has been explored, particularly in the context of metal-based complexes. A ruthenium complex incorporating clioquinol has been identified as a potent inhibitor of Cathepsin B. This complex effectively reduces both the endopeptidase and exopeptidase activities of the enzyme. The inhibitory action of such complexes highlights a strategy for targeting Cathepsin B, which is often dysregulated in various pathological conditions.

Angiotensin-Converting Enzyme-2 (ACE2) Inhibition

5-Chloro-7-iodo-8-quinolinol and its analogs have been identified as potent inhibitors of Angiotensin-Converting Enzyme-2 (ACE2). nih.gov ACE2, a zinc metalloprotease, plays a crucial role in the renin-angiotensin system and serves as a cellular entry receptor for certain viruses. nih.gov The inhibitory mechanism of clioquinol on ACE2 is attributed to its ability to reversibly chelate the essential zinc ion within the enzyme's active site. nih.gov Furthermore, these compounds have been shown to disrupt the interaction between the ACE2 receptor and the Spike (RBD) protein of SARS-CoV-2. nih.gov Computational studies have further elucidated this inhibitory mechanism, showing that clioquinol and its derivatives can strongly bind to the exopeptidase site of ACE2, leading to alterations in the enzyme's structural conformation. researchgate.net

Inhibition of DNA Replication Enzymes

The impact of 5-chloro-7-iodo-8-quinolinol on DNA synthesis is a significant aspect of its molecular mechanism. The compound's toxicity in certain models has been linked to its ability to inhibit the activity of DNA polymerase. nih.gov Research has demonstrated that clioquinol can induce DNA double-strand breaks. nih.gov This DNA damage subsequently triggers the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase and the p53 signaling pathway, suggesting a cellular response to genomic instability. nih.gov

Impact on Nucleic Acid and Protein Synthesis Pathways

5-Chloro-7-iodo-8-quinolinol exerts a significant inhibitory effect on the fundamental cellular processes of nucleic acid and protein synthesis. Studies have shown that the compound can dose-dependently inhibit both DNA and protein synthesis. Furthermore, while it may only slightly inhibit RNA synthesis on its own, it has been found to completely abolish the stimulation of RNA synthesis induced by nerve growth factor (NGF). This suggests an interference with specific signaling pathways that regulate RNA production.

Modulation of Cellular Signaling Pathways (e.g., AKT/mTOR)

While direct and extensive research on the modulation of the AKT/mTOR signaling pathway by 5-chloro-7-iodo-8-quinolinol is limited, some studies suggest a potential interplay. One study has indicated that clioquinol can synergize with an AKT inhibitor, MK-2206, to suppress vascularization in triple-negative breast cancer models. researchgate.net This synergistic effect points towards a potential interaction with the AKT signaling cascade, although the precise mechanism of clioquinol's individual action on this pathway requires further investigation.

Effects on Cellular Processes and Homeostasis (e.g., Apoptosis, Cell Cycle Arrest)

5-Chloro-7-iodo-8-quinolinol has been demonstrated to profoundly affect cellular homeostasis by inducing both apoptosis and cell cycle arrest.

Apoptosis: The compound can trigger the intrinsic apoptotic pathway, a form of programmed cell death. This process is dependent on the activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade.

Cell Cycle Arrest: Clioquinol has been shown to arrest the cell cycle at different phases, including G0/G1 and S phase. The G0/G1 arrest is associated with several molecular changes, including the upregulation of the cell cycle inhibitors p21(CIP1) and p27(KIP1), and the downregulation of cyclin D2 and D3. In some cell types, clioquinol induces S-phase cell cycle arrest, a mechanism linked to an increase in intracellular calcium levels.

Table 2: Effects of 5-Chloro-7-iodo-8-quinolinol on Apoptosis and Cell Cycle

| Cellular Process | Effect of 5-Chloro-7-iodo-8-quinolinol | Key Molecular Events |

|---|---|---|

| Apoptosis | Induction of the intrinsic apoptotic pathway | Activation of caspase-9 and caspase-3 |

| Cell Cycle Arrest | G0/G1 phase arrest | Upregulation of p21 and p27; Downregulation of cyclin D2 and D3 |

| S phase arrest | Increase in intracellular calcium levels |

Interactions with Nerve Growth Factor (NGF) Functions

Research into the molecular mechanisms of 5-chloro-7-iodo-8-quinolinol (also known as clioquinol) has revealed significant interactions with the signaling pathways of Nerve Growth Factor (NGF). nih.gov These interactions are particularly relevant to understanding the compound's potential neurotoxic effects. fujita-hu.ac.jp Studies utilizing cell lines, such as the PC12 cell line which is a well-established model for studying neuronal differentiation, have been instrumental in elucidating these mechanisms. nih.govfujita-hu.ac.jp

Clioquinol has been shown to interfere with critical steps in the NGF signaling cascade, which is essential for the survival, development, and differentiation of neuronal cells. nih.gov The primary mechanism of this interference appears to be the inhibition of the autophosphorylation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for NGF. nih.govfujita-hu.ac.jp This inhibitory action disrupts the downstream signaling necessary for neuronal function. nih.gov

Detailed Research Findings

Investigations have demonstrated that clioquinol's impact on NGF functions is dose-dependent. nih.gov At specific concentrations, it effectively blocks the initial steps of NGF signaling, leading to a cascade of subsequent inhibitory effects on neuronal cells. nih.govfujita-hu.ac.jp

One of the key findings is the inhibition of NGF-induced Trk autophosphorylation by clioquinol. nih.gov This action prevents the activation of the receptor and, consequently, the downstream signaling pathways. nih.govfujita-hu.ac.jp Further evidence of this inhibitory activity is the observed reduction in the phosphorylation of the mitogen-activated protein kinase (MAPK), a crucial component of the NGF-Trk intracellular signaling pathway. nih.gov

The consequences of this disruption in NGF signaling are significant for neuronal cells. nih.govfujita-hu.ac.jp In NGF-stimulated (differentiated) PC12 cells, clioquinol has been observed to cause the retraction of neurites and even lead to cell death. nih.gov Notably, these differentiated cells show greater vulnerability to the effects of clioquinol compared to undifferentiated, or naïve, cells. nih.govfujita-hu.ac.jp

In addition to its effects on the Trk signaling pathway, clioquinol also impacts NGF-stimulated macromolecular synthesis. nih.gov While it has little to no inhibitory effect on RNA synthesis in the absence of NGF, it significantly abolishes the NGF-induced stimulation of RNA synthesis. nih.gov Furthermore, DNA and protein synthesis are dose-dependently inhibited by clioquinol, regardless of the presence of NGF. nih.gov These findings suggest that clioquinol's interaction with NGF functions could contribute to a potential for neurotoxicity in specific neuronal populations. nih.gov

Table 1: Effect of 5-Chloro-7-iodo-8-quinolinol on NGF-Induced Signaling Events in PC12 Cells

| Signaling Event | Observation | Reference |

| Trk Autophosphorylation | Inhibited in a dose-dependent manner | nih.govfujita-hu.ac.jp |

| MAPK Phosphorylation | Inhibited as a downstream effect of Trk inhibition | nih.gov |

| Neurite Outgrowth | Caused neurite retraction in NGF-stimulated cells | nih.govfujita-hu.ac.jp |

| Cell Viability | Induced cell death, with differentiated cells being more vulnerable | nih.govfujita-hu.ac.jp |

Table 2: Impact of 5-Chloro-7-iodo-8-quinolinol on Macromolecular Synthesis in Relation to NGF

| Macromolecule Synthesis | Effect in the Absence of NGF | Effect in the Presence of NGF | Reference |

| RNA Synthesis | Slight to no inhibition | Abolished NGF-induced stimulation | nih.gov |

| DNA Synthesis | Dose-dependent inhibition | Dose-dependent inhibition | nih.gov |

| Protein Synthesis | Dose-dependent inhibition | Dose-dependent inhibition | nih.gov |

Preclinical Investigations of Biological Activities of 5 Chloro 7 Iodo 8 Quinolinol

Anticancer Research in In Vitro Cell Lines and In Vivo Models

The compound 5-chloro-7-iodo-8-quinolinol, also known as clioquinol (B1669181), has demonstrated notable anticancer properties in a variety of preclinical studies. nih.govnih.govnews-medical.netlabmartgh.com Its mechanisms of action are multifaceted, involving the induction of cell death and the inhibition of critical cellular processes that support tumor growth. nih.govresearchgate.net

Cytotoxicity and Apoptosis Induction in Cancer Cells

Research has consistently shown that 5-chloro-7-iodo-8-quinolinol exhibits significant cytotoxicity against a broad range of human cancer cell lines. researchgate.netaacrjournals.org The compound's effectiveness is demonstrated by its low micromolar half-maximal inhibitory concentrations (IC50), indicating potent growth-inhibitory activity. aacrjournals.org Treatment with 5-chloro-7-iodo-8-quinolinol has been found to reduce the viability of various cancer cells in a concentration-dependent manner. researchgate.net

Biochemical analyses have revealed that the cytotoxic effects of 5-chloro-7-iodo-8-quinolinol are mediated through the induction of apoptosis, a form of programmed cell death. researchgate.netaacrjournals.org This process is characterized by the activation of caspases, a family of proteases that are central to the apoptotic pathway. researchgate.netaacrjournals.org The induction of apoptosis by this compound underscores its potential as a therapeutic agent that can trigger the self-destruction of malignant cells. researchgate.net

Table 1: Cytotoxicity (IC50) of 5-Chloro-7-iodo-8-quinolinol in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µmol/L) |

|---|---|---|

| DHL-4 | B-cell lymphoma | 10 - 40 |

| Raji | B-cell lymphoma | 10 - 40 |

| MCF-7 | Breast Cancer | 10 - 40 |

| MDA-MB231 | Breast Cancer | 10 - 40 |

| A2780 | Ovarian Cancer | 10 - 40 |

| SiHa | Cervical Cancer | 10 - 40 |

| T24 | Bladder Cancer | 10 - 40 |

| Mpanc-96 | Pancreatic Cancer | 10 - 40 |

Data sourced from in vitro studies on the effects of 5-chloro-7-iodo-8-quinolinol on the viability of human cancer cell lines. aacrjournals.org

Impact on Tumor Growth in Xenograft Models

The in vitro anticancer activity of 5-chloro-7-iodo-8-quinolinol has been further substantiated by in vivo studies using xenograft mouse models. aacrjournals.org In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth in a living organism. researchgate.net Administration of 5-chloro-7-iodo-8-quinolinol has been shown to inhibit the growth of these tumors over a period of several weeks. aacrjournals.org Notably, this inhibition of tumor progression was achieved without inducing visible signs of toxicity in the animal models, suggesting a favorable therapeutic window. aacrjournals.org These findings highlight the potential of 5-chloro-7-iodo-8-quinolinol to suppress tumor proliferation in a complex biological environment. researchgate.netaacrjournals.org

Strategies for Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. nih.gov Preclinical research suggests that 5-chloro-7-iodo-8-quinolinol may play a role in strategies aimed at overcoming this resistance. nih.gov One promising approach involves the combination of 5-chloro-7-iodo-8-quinolinol with other therapeutic agents, such as AKT inhibitors. nih.gov The inhibition of AKT, a key signaling protein, has shown potential in suppressing tumor growth and overcoming drug resistance. nih.gov Studies have indicated that combining 5-chloro-7-iodo-8-quinolinol with an AKT inhibitor like MK-2206 can synergistically enhance anti-angiogenic efficacy, leading to the suppression of tumor growth, as demonstrated in models of triple-negative breast cancer. nih.gov This suggests that such combination therapies could represent a promising strategy to improve clinical outcomes and overcome therapeutic resistance. nih.gov

Antimicrobial Research: Antibacterial, Antifungal, and Antiprotozoal Activities

5-Chloro-7-iodo-8-quinolinol has a long history of use as an antimicrobial agent, with demonstrated efficacy against a range of pathogens. news-medical.netsolubilityofthings.com Its biological activity extends to fungi, bacteria, and protozoa, making it a compound of interest in the search for new and effective antimicrobial treatments. chemimpex.commdpi.com

Efficacy against Fungal Pathogens (e.g., Phaeomoniella chlamydospora, Phaeoacremonium aleophilum)

Recent research has highlighted the potent antifungal properties of 5-chloro-7-iodo-8-quinolinol, particularly against pathogens that affect agricultural crops. nih.gov Specifically, it has been shown to be effective in inhibiting the growth of Phaeomoniella chlamydospora and Phaeoacremonium aleophilum. nih.gov These two fungal species are the primary causative agents of esca, a destructive grapevine disease that leads to significant economic losses in the viticulture industry. nih.govresearchgate.net The ability of 5-chloro-7-iodo-8-quinolinol to inhibit these pathogenic fungi suggests its potential application in agricultural settings as a protective agent against such plant diseases. nih.gov

General Antibacterial Spectrum

In addition to its antifungal and antiprotozoal activities, 5-chloro-7-iodo-8-quinolinol is recognized for its antibacterial properties. chemimpex.comyeastgenome.org It is considered an effective antimicrobial agent for the topical treatment of various skin infections. nih.gov The compound exhibits a broad spectrum of activity, making it a valuable component in the development of new antibiotics. chemimpex.com Research continues to explore its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound in the discovery of novel antibacterial drugs. chemimpex.com

Leishmanicidal Activity

While direct preclinical studies focusing exclusively on the leishmanicidal activity of 5-chloro-7-iodo-8-quinolinol are not extensively detailed in the reviewed literature, significant insights can be drawn from investigations into its parent compound, 8-hydroxyquinoline (B1678124) (8-HQ). Research has demonstrated that 8-HQ and its derivatives exhibit considerable antiparasitic properties, including activity against various Leishmania species.

In vitro studies have shown that 8-hydroxyquinoline is effective against both the promastigote and intracellular amastigote forms of several Leishmania species. This suggests that the core quinoline (B57606) structure is fundamental to its leishmanicidal effect. The mechanism of action is thought to involve the chelation of metal ions that are crucial for the parasite's metabolic processes, thereby inducing oxidative stress and leading to parasite death.

One study evaluated the in vitro anti-leishmanial activity of 8-hydroxyquinoline against Leishmania (Mundinia) martiniquensis, revealing significant efficacy against both promastigotes and intracellular amastigotes. The compound exhibited a high selectivity index, indicating a potent effect on the parasite with low toxicity to host cells. researchgate.net Further research on various Leishmania species, including L. (L.) amazonensis, L. (L.) infantum, and L. (V.) guyanensis, has corroborated the potent leishmanicidal properties of 8-hydroxyquinoline. nih.gov The data from these studies underscores the potential of 8-hydroxyquinoline derivatives, such as 5-chloro-7-iodo-8-quinolinol, as candidates for further investigation in the development of new anti-leishmanial therapies.

Table 1: In Vitro Leishmanicidal Activity of 8-Hydroxyquinoline (Parent Compound)

| Leishmania Species | Parasite Stage | Incubation Time (h) | IC₅₀ (µg/mL) |

| L. (L.) amazonensis | Promastigote | 24 | 2.9 ± 0.3 |

| 72 | 1.1 ± 0.1 | ||

| L. (L.) infantum | Promastigote | 24 | 2.1 ± 0.2 |

| 72 | 0.34 ± 0.1 | ||

| L. (V.) guyanensis | Promastigote | 24 | 0.3 ± 0.08 |

| 72 | 0.1 ± 0.03 | ||

| L. (V.) naiffi | Promastigote | 24 | 0.8 ± 0.1 |

| 72 | 0.5 ± 0.08 | ||

| L. (V.) shawi | Promastigote | 24 | 0.2 ± 0.03 |

| 72 | 0.31 ± 0.08 | ||

| L. martiniquensis | Promastigote | - | 1.60 ± 0.28 |

| Intracellular Amastigote | - | 1.56 ± 0.02 |

Antiviral Research: Focus on SARS-CoV-2 and Other Viruses (e.g., Rous Sarcoma Virus, Herpes Simplex Virus)

The antiviral properties of 5-chloro-7-iodo-8-quinolinol, also known as clioquinol, and its parent compounds have been investigated against a range of viruses. Notably, recent research has focused on its potential efficacy against SARS-CoV-2, the virus responsible for COVID-19.

Preclinical in vitro studies have identified 5-chloro-7-iodo-8-quinolinol as a potent inhibitor of SARS-CoV-2 infection. nih.gov One of the key mechanisms identified is its ability to inhibit the human angiotensin-converting enzyme 2 (ACE2), which acts as the primary receptor for the virus to enter host cells. nih.govnih.gov Furthermore, the compound has been shown to block the interaction between the SARS-CoV-2 Spike protein's receptor-binding domain (RBD) and ACE2. nih.govcovid19-help.org This dual action of inhibiting the host receptor's enzymatic activity and preventing viral binding presents a promising strategy for antiviral intervention. nih.govnih.govnih.gov In vitro studies using Vero E6 cells demonstrated that 5-chloro-7-iodo-8-quinolinol inhibited the cytopathic effect induced by SARS-CoV-2 with an IC50 value of 12.62 μM. infezmed.it

The broader family of 8-hydroxyquinolines has also shown activity against other viruses. Studies have demonstrated that these compounds can inactivate the transforming ability of the Rous Sarcoma Virus and inhibit its RNA-dependent DNA polymerase activity. nih.gov Similarly, antiviral activity has been observed against Herpes Simplex Virus type 1 (HSV-1), where 8-hydroxyquinolines were also found to be effective inactivators. nih.gov The proposed mechanism for this antiviral action involves the binding of these compounds to viral DNA, a process that may be enhanced in the presence of copper. nih.gov

Table 2: Antiviral Activity of 5-Chloro-7-iodo-8-quinolinol and Related Compounds

| Virus | Compound | Key Findings |

| SARS-CoV-2 | 5-Chloro-7-iodo-8-quinolinol | Potent inhibitor of infection-induced cytopathic effect in vitro. nih.gov |

| Inhibits recombinant human ACE2 exopeptidase activity. nih.govcovid19-help.org | ||

| Inhibits the binding of rhACE2 with the SARS-CoV-2 Spike (RBD) protein. nih.govcovid19-help.org | ||

| Rous Sarcoma Virus | 8-Hydroxyquinoline Derivatives | Inactivates the transforming ability of the virus. nih.gov |

| Inhibits RNA-dependent DNA polymerase activity. nih.gov | ||

| Herpes Simplex Virus | 8-Hydroxyquinoline Derivatives | Inactivates the virus. nih.gov |

Neurodegenerative Disease Models: Mechanistic Insights in Preclinical Studies

5-Chloro-7-iodo-8-quinolinol has been the subject of extensive preclinical research in the context of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease. The compound's mechanisms of action are multifaceted, primarily revolving around its ability to modulate metal homeostasis and interfere with pathogenic protein aggregation.

A hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) peptides into toxic oligomers and plaques. Preclinical studies have shown that 5-chloro-7-iodo-8-quinolinol can effectively modulate this process. The compound has been demonstrated to promote the degradation of metal-dependent Aβ oligomers. nih.govnih.gov This action is significant as these small oligomers are considered the most toxic species. nih.gov

In a yeast model of Aβ toxicity, 5-chloro-7-iodo-8-quinolinol was found to dramatically reduce Aβ peptide levels by increasing their degradation in a copper-dependent manner. nih.gov This ultimately led to the restoration of endocytic function, which is often impaired by Aβ accumulation. nih.gov The ability of 5-chloro-7-iodo-8-quinolinol to dissolve amyloid plaques is linked to its metal-chelating properties, which disrupt the metal-Aβ interactions that stabilize these aggregates. covid19-help.org

The dysregulation of metal ions, particularly zinc, copper, and iron, is a key feature in the pathology of several neurodegenerative disorders. infezmed.it 5-Chloro-7-iodo-8-quinolinol is a known metal chelator and ionophore, meaning it can bind to and transport metal ions across cell membranes. infezmed.it This property allows it to redistribute these metals, which can be beneficial in the context of neurodegeneration. covid19-help.orginfezmed.it

In Alzheimer's disease models, the compound's ability to chelate zinc and copper is thought to be crucial for its therapeutic effects, as these metals are involved in the deposition and stabilization of amyloid plaques. infezmed.it By binding to these metals, 5-chloro-7-iodo-8-quinolinol can promote the dissolution of Aβ deposits. covid19-help.org In Parkinson's disease models, its neuroprotective effects have been linked to a reduction of iron content in the substantia nigra.

The progressive loss of dopaminergic neurons in the substantia nigra is a primary characteristic of Parkinson's disease. Preclinical studies using animal models of Parkinson's disease have shown that 5-chloro-7-iodo-8-quinolinol can protect these neurons from degeneration.

Anti-fibrotic Effects in Pulmonary Fibrosis Models

Recent preclinical research has uncovered a novel therapeutic potential for 5-chloro-7-iodo-8-quinolinol in the treatment of pulmonary fibrosis. This progressive and often fatal lung disease is characterized by the excessive accumulation of extracellular matrix, leading to scarring and loss of lung function.

A study investigating the role of iron metabolism in pulmonary fibrosis found that iron accumulates in the lungs of patients with idiopathic pulmonary fibrosis and in mouse models of the disease. This iron accumulation was associated with the activation of fibroblasts, the primary cell type responsible for collagen deposition.

The study demonstrated that 5-chloro-7-iodo-8-quinolinol, acting as an iron chelator, can attenuate pulmonary fibrosis in mouse models induced by bleomycin (B88199) and FITC. The therapeutic effect was lost when the compound was saturated with iron, confirming that its iron-chelating property is crucial for its anti-fibrotic activity. Furthermore, 5-chloro-7-iodo-8-quinolinol was found to directly inhibit the activation of fibroblasts, including their proliferation, differentiation into myofibroblasts, secretion of pro-inflammatory cytokines, and migration. These findings suggest that targeting iron metabolism with 5-chloro-7-iodo-8-quinolinol could be a viable therapeutic strategy for pulmonary fibrosis.

Structure Activity Relationship Sar Studies of 5 Chloro 7 Iodo 8 Quinolinol and Its Analogues

Influence of Halogenation and Substituent Modifications on Biological Activity

The nature and position of halogen substituents on the 8-hydroxyquinoline (B1678124) (8HQ) scaffold are critical determinants of biological activity. Dihalogenated 8HQs, such as 5-chloro-7-iodo-8-quinolinol (clioquinol), often exhibit enhanced antimicrobial and anticancer properties compared to the parent 8HQ molecule. researchgate.net

Research has shown that halogenation at the C-5 and C-7 positions of the quinoline (B57606) ring significantly impacts the compound's potency. For instance, clioquinol (B1669181) and other dihalogenated derivatives like 5,7-dichloro-8HQ have demonstrated supreme anti-bacterial activity. researchgate.netbepls.com The introduction of electron-withdrawing groups, such as halogens, can alter the electronic properties and lipophilicity of the molecule, which in turn affects its ability to penetrate cell membranes and interact with biological targets. researchgate.net

Studies comparing clioquinol with other analogues have revealed important SAR insights:

Antimicrobial Activity : Dihalogenated 8HQs, including clioquinol, iodoquinol, and 5,7-diCl-8HQ, exerted high antimicrobial activity with MIC ranges significantly lower than the reference drug spectinomycin in some studies. researchgate.net Cloxyquin, another halogenated derivative, also showed strong activity against various bacteria. researchgate.net In contrast, the parent 8HQ compound, while active, often shows a different spectrum of activity. researchgate.net

Anticancer Activity : The substitution pattern also influences cytotoxicity against cancer cells. While clioquinol has demonstrated anticancer activity, some studies have found that other derivatives, such as the non-halogenated 5-nitro-8-hydroxyquinoline (nitroxoline), can be more potent. nih.gov Nitroxoline (B368727) was found to have an IC50 value 5-10 fold lower than clioquinol against certain human cancer cell lines. nih.gov This suggests that while halogenation is important, other substituents can confer greater potency.

The table below summarizes the antimicrobial activity of 5-chloro-7-iodo-8-quinolinol and related compounds, highlighting the influence of different substituents.

| Compound | Substituents | Organism(s) | Reported Activity (MIC) |

| 5-Chloro-7-iodo-8-quinolinol (Clioquinol) | 5-Chloro, 7-Iodo | Neisseria gonorrhoeae | 0.10-0.20 μM researchgate.net |

| Iodoquinol | 5,7-Diiodo | Neisseria gonorrhoeae | 0.08-0.15 μM researchgate.net |

| 5,7-Dichloro-8HQ | 5,7-Dichloro | Neisseria gonorrhoeae | 0.28-0.56 µM researchgate.net |

| 8-Hydroxyquinoline (8HQ) | None | Gram-positive bacteria, fungi | 3.44-13.78 μM researchgate.net |

| Cloxyquin | 5-Chloro | L. monocytogenes, P. shigelloides | 5.57 μM, 11.14 μM researchgate.net |

| Nitroxoline | 5-Nitro | A. hydrophila | 5.26 μM researchgate.net |

MIC = Minimum Inhibitory Concentration. Lower values indicate higher potency.

Role of Hydroxyl Group and Quinoline Ring Modifications

The 8-hydroxyl group and the quinoline ring are fundamental to the biological activity of 5-chloro-7-iodo-8-quinolinol. The quinoline moiety is recognized as a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds. nih.gov

The hydroxyl group at the C-8 position is a key functional group, primarily due to its ability to chelate metal ions. rroij.com This chelation is often a prerequisite for the compound's biological action. mdpi.com The hydroxyl group, along with the nitrogen atom in the quinoline ring, forms a bidentate ligand that can bind to essential metal ions like copper and zinc. researchgate.net This interaction is crucial for the mechanisms underlying its antimicrobial, anticancer, and neuroprotective effects. rroij.commdpi.com The introduction of an electron-withdrawing chloro-substituent at the C-5 position can decrease the pKa value of the hydroxyl group, influencing its chelation properties at physiological pH. nih.govacs.org

Modifications to the quinoline ring itself can also significantly alter activity. For example, the synthesis of hybrid molecules by combining the 8-hydroxyquinoline scaffold with other pharmacologically active moieties has been explored to develop multitargeted compounds. Attaching different substituents to the ring can modify the compound's lipophilicity, electronic properties, and steric profile, thereby enhancing its interaction with biological membranes and protein targets. researchgate.net

Impact of Metal Complexation on Biological Potency and Selectivity

5-Chloro-7-iodo-8-quinolinol is a well-known metal-binding agent, and its biological activities are often dependent on its ability to form complexes with metal ions. nih.gov The formation of these lipophilic metal chelates can facilitate the transport of metal ions across cell membranes, disrupting cellular metal homeostasis and inducing therapeutic effects. nih.govscilit.com

The specific metal ion involved can significantly influence the resulting biological effect:

Copper (Cu) Complexes : The anticancer activity of many 8-hydroxyquinoline derivatives is enhanced upon complexation with copper. nih.gov Copper complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cell death in cancer cells. nih.govmdpi.com Studies have shown that the cytotoxicity of clioquinol and its analogues can be significantly increased in the presence of copper. nih.gov

Zinc (Zn) Complexes : Zinc also plays a crucial role in the activity of these compounds. Clioquinol has been shown to act as a zinc ionophore, transporting zinc into cells and targeting lysosomes. nih.govmdpi.com This activity is thought to contribute to its effects in neurodegenerative diseases and cancer. mdpi.com Interestingly, the ability to act as a zinc ionophore and the subsequent enhancement of cytotoxicity by zinc appears to be associated with the presence of an iodine atom at the C-7 position. nih.gov

Ruthenium (Ru) Complexes : Organoruthenium complexes of 8-hydroxyquinoline derivatives have been synthesized and investigated as potential anticancer agents. acs.org These complexes often act as prodrugs, where the metal-based pharmacophore can interact with biomolecules like DNA and amino acids after entering the cell. acs.org

The table below summarizes the impact of metal complexation on the biological activity of 8-hydroxyquinoline derivatives.

| Metal Ion | Compound Class | Effect on Biological Activity | Proposed Mechanism |

| Copper (Cu) | 5-Chloro-7-iodo-8-quinolinol, Nitroxoline | Enhancement of anticancer activity nih.gov | Increased generation of reactive oxygen species (ROS) nih.govmdpi.com |

| Zinc (Zn) | 5-Chloro-7-iodo-8-quinolinol | Acts as a zinc ionophore, contributes to anticancer and neuroprotective effects mdpi.com | Transports zinc into lysosomes, disrupts cellular zinc homeostasis nih.govmdpi.com |

| Ruthenium (Ru) | 5,7-Dihalido-8-hydroxyquinolines | Anticancer activity acs.org | Acts as a prodrug, interacts with biomolecules like DNA and amino acids acs.org |

| Antimony (Sb) | 5-Chloro-7-iodo-8-quinolinol | Potentiates antitrypanosomal and cytotoxic activities nih.gov | Not fully elucidated |

Computational Approaches to Predict SAR

Computational methods are increasingly used to accelerate the drug discovery process by predicting the SAR of compounds like 5-chloro-7-iodo-8-quinolinol. These in-silico tools help in designing new, more potent derivatives and understanding their mechanisms of action. bepls.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bepls.com For 8-hydroxyquinoline derivatives, QSAR studies have been employed to identify key chemical features and properties required for desirable antimicrobial activities. researchgate.netbepls.com By analyzing a dataset of compounds with known activities, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding the design of more effective drugs. bepls.com

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. For derivatives of 8-hydroxyquinoline, molecular docking can be used to study their interactions with biological targets like SARS-CoV-2 proteins. mdpi.com By understanding these binding interactions at the molecular level, researchers can rationalize the observed biological activities and design modifications to improve binding affinity and selectivity.

These computational approaches provide valuable insights into the complex relationships between molecular structure and biological function, complementing experimental studies and facilitating the development of novel therapeutic agents based on the 8-hydroxyquinoline scaffold.

Advancements in Formulation Science and Material Applications for 5 Chloro 7 Iodo 8 Quinolinol

Nanocarrier Systems for Enhanced Delivery

The encapsulation of 5-chloro-7-iodo-8-quinolinol into nanocarrier systems represents a significant step forward in improving its delivery, particularly for topical applications. One notable development is the incorporation of this compound into lipid-based nanocarriers, designed to enhance its efficacy for treating conditions like dermatomycosis. ufrgs.brnih.gov

Researchers have successfully developed a 5-chloro-7-iodo-8-quinolinol-loaded lipid-based nanoformulation (LBN-CQ) using an ultrasonication method. nih.gov The resulting nanocarrier system exhibits favorable physicochemical properties for cutaneous application. nih.govmdpi.com Characterization of the LBN-CQ revealed a particle size of 91 ± 3 nm and a polydispersity index (PDI) of 0.102 ± 0.009, indicating a uniform and monomodal size distribution. nih.govmdpi.com The formulation showed a pH of 6.0 ± 0.1, which is compatible with skin, and a zeta potential of -9.7 ± 2.0 mV. nih.govmdpi.com

A key advantage of this nanocarrier is its high efficiency in encapsulating the active compound. The drug content was determined to be 96.4 ± 2.3%, with an impressive encapsulation efficiency of 98.4%. nih.govmdpi.com This high efficiency is attributed to the lipidic nature of the nanocarrier and the lipophilicity of 5-chloro-7-iodo-8-quinolinol, suggesting excellent compatibility between the drug and the carrier components. mdpi.com The stability of the nanosystem is primarily attributed to a steric effect. mdpi.com Studies have shown that this nanoformulation can reduce the minimum inhibitory concentration (MIC) of the compound against most tested fungal strains by two- to four-fold, demonstrating its potential as a promising treatment for skin fungal infections. ufrgs.brnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Particle Size | 91 ± 3 nm | nih.govmdpi.com |

| Polydispersity Index (PDI) | 0.102 ± 0.009 | nih.govmdpi.com |

| Zeta Potential | -9.7 ± 2.0 mV | nih.govmdpi.com |

| pH | 6.0 ± 0.1 | nih.govmdpi.com |

| Drug Content | 96.4 ± 2.3% | nih.gov |

| Encapsulation Efficiency | 98.4% | nih.gov |

Electrospun Polymeric Materials for Controlled Release and Topical Applications

Electrospinning has emerged as a valuable technique for creating fibrous polymeric materials capable of controlled drug release, with significant applications in medicine and agriculture. mdpi.com This method allows for the fabrication of materials with a large specific surface area and high porosity, making them ideal for use as drug delivery systems and active dressings. mdpi.com

Novel antifungal materials have been developed by incorporating 5-chloro-7-iodo-8-quinolinol into a blend of poly(3-hydroxybutyrate) (PHB) and polyvinylpyrrolidone (B124986) (PVP). nih.gov Two primary strategies have been employed for fabrication: a one-pot electrospinning method ("in" strategy) and a combination of electrospinning and electrospraying ("on" strategy). nih.gov In these materials, the 5-chloro-7-iodo-8-quinolinol is present in an amorphous phase, a state confirmed by differential scanning calorimetry (DSC) and X-ray diffraction analysis (XRD). nih.gov

The release kinetics of 5-chloro-7-iodo-8-quinolinol from these electrospun mats are influenced by the material's composition and design. nih.gov Microbiological studies have demonstrated that, unlike the unloaded polymer mats, the fibrous materials loaded with 5-chloro-7-iodo-8-quinolinol are effective at inhibiting the growth of pathogenic fungi such as Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are associated with esca, a destructive grapevine trunk disease. nih.gov This highlights the potential of these materials to serve as active dressings for protecting plants. mdpi.comnih.gov The selection of polymers is crucial, as their intrinsic properties can be used to modulate the drug release rate to be either faster or sustained. mdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Polymers Used | Poly(3-hydroxybutyrate) (PHB), Polyvinylpyrrolidone (PVP) | nih.gov |

| Active Compound | 5-chloro-7-iodo-8-quinolinol | nih.gov |

| Fabrication Methods | One-pot electrospinning ("in" strategy); Electrospinning with electrospraying ("on"strategy) | nih.gov |

| Compound State | Amorphous (confirmed by DSC and XRD) | nih.gov |

| Application | Antifungal materials, active dressings for grapevine protection against esca | mdpi.comnih.gov |

Bio-polymeric Film Formulations (e.g., gellan gum/glucosamine films)

Bio-polymeric films offer a promising platform for localized drug delivery. A notable example is the development of a film composed of gellan gum, glucosamine, and 5-chloro-7-iodo-8-quinolinol, designed as a potential oral cancer treatment patch. nih.gov This formulation aims to improve the convenience of administration and enhance the bioavailability of the drug for oral cancer therapy. nih.gov

The film is fabricated through EDC-mediated coupling reactions, which covalently conjugate the 5-chloro-7-iodo-8-quinolinol to the gellan gum/glucosamine matrix. nih.gov Mechanical testing of this bio-polymeric film revealed a maximum tensile strength of 1.91 kgf/mm² and an elongation percentage at break of 5.01%. nih.gov

Drug release studies demonstrated sustained release characteristics, with 86.8% of the encapsulated 5-chloro-7-iodo-8-quinolinol being released over a period of 45 days. nih.gov The release kinetics were found to fit the Higuchi model, with a high correlation coefficient (R² = 0.9994), indicating that the release is diffusion-controlled. nih.gov Animal studies have suggested that the film can suppress tumor progression, making it a suitable candidate for use as a dressing in early-stage cancer treatment or for wound care after surgery in late-stage oral cancer. nih.gov

| Parameter | Finding | Reference |

|---|---|---|

| Composition | Gellan gum, Glucosamine, 5-chloro-7-iodo-8-quinolinol (GG/GS/CQ) | nih.gov |

| Maximum Tensile Strength | 1.91 kgf/mm² | nih.gov |

| Elongation at Break | 5.01% | nih.gov |

| Cumulative Drug Release | 86.8% after 45 days | nih.gov |

| Drug Release Model | Higuchi model (R² = 0.9994) | nih.gov |

Research on 5 Chloro 7 Iodo 8 Quinolinol in Environmental and Agricultural Contexts

Biofortification Studies in Plant Systems (e.g., Potato Tubers)

Research has investigated the use of 5-Chloro-7-iodo-8-quinolinol for the biofortification of potato tubers (Solanum tuberosum L.) with iodine. mdpi.com In a pot experiment, this compound was applied to the soil to determine its effect on the iodine content of the potatoes. mdpi.com

The study found that biofortification with 5-Chloro-7-iodo-8-quinolinol significantly increased the accumulation of this specific form of iodine in the potato tubers. mdpi.com The content of 5-Chloro-7-iodo-8-quinolinol in the biofortified tubers was 15.94 µg kg⁻¹ dry weight, which was statistically significantly higher than the 5.68 µg kg⁻¹ dry weight found in the control group. mdpi.com This demonstrates that 5-Chloro-7-iodo-8-quinolinol can be effectively taken up by potato plants from the soil and stored in the tubers. mdpi.com

Interestingly, the study also noted that 5-Chloro-7-iodo-8-quinolinol is considered an endogenous compound in potatoes, although its metabolic pathway is not yet understood. mdpi.com The application of other iodine compounds, such as potassium iodate (B108269) (KIO₃) and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, resulted in a statistically significant decrease in the accumulation of the 5-Chloro-7-iodo-8-quinolinol form in the tubers compared to the control group. mdpi.com